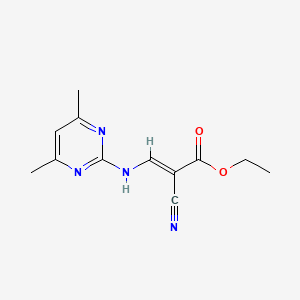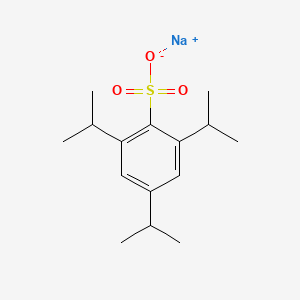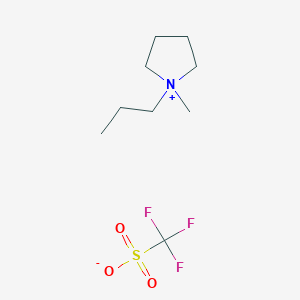![molecular formula C24H32Br2N2Ni B6320802 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide CAS No. 221287-97-4](/img/structure/B6320802.png)
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound that has garnered significant interest in the field of organometallic chemistry. This compound features a nickel(II) center coordinated by two imine ligands derived from 2,6-diethylphenylamine and butane-2,3-dione, along with two bromide ions. Its unique structure and properties make it a valuable subject of study for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the corresponding diimine ligand. The diimine ligand is prepared by the condensation of 2,6-diethylphenylamine with butane-2,3-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligands can be substituted by other nucleophiles such as phosphines or amines.
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, modifying its coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other nucleophiles for substitution reactions. Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride. Coordination reactions typically occur in the presence of additional ligands under inert conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines may yield phosphine-substituted nickel complexes, while oxidation reactions could produce nickel(III) species .
Aplicaciones Científicas De Investigación
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Its interactions with biomolecules are explored to understand its potential biological activity and applications in medicine.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. The imine ligands and bromide ions play crucial roles in stabilizing the nickel center and modulating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(2,6-diisopropylphenylimino)butane-nickel(II)-dibromide
- N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine-nickel(II)-dibromide
Uniqueness
Compared to similar compounds, 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of 2,6-diethylphenyl groups, which can influence its steric and electronic properties. These differences can affect its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .
Propiedades
IUPAC Name |
2-N,3-N-bis(2,6-diethylphenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2.2BrH.Ni/c1-7-19-13-11-14-20(8-2)23(19)25-17(5)18(6)26-24-21(9-3)15-12-16-22(24)10-4;;;/h11-16H,7-10H2,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYVQNAPRDMQH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C(=NC2=C(C=CC=C2CC)CC)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333912 |
Source


|
| Record name | 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221287-97-4 |
Source


|
| Record name | 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)

![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)




